molecular formula C6H11Cl2N3S B579090 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride CAS No. 17899-47-7

4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride

Cat. No. B579090
CAS RN: 17899-47-7
M. Wt: 228.135
InChI Key: BSXVWJONYVJIJE-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride” is a chemical compound . It is a solid at 20 degrees Celsius .


Synthesis Analysis

The synthesis of this compound can be achieved through the hydrolysis of a compound represented by a specific formula . Another method involves the use of 1-Methyl-4-piperidone and Cyanamide .


Molecular Structure Analysis

The molecular formula of this compound is C6H11Cl2N3S . The InChI code is 1S/C6H9N3S.2ClH/c7-6-9-4-1-2-8-3-5(4)10-6;;/h8H,1-3H2,(H2,7,9);2*1H .


Chemical Reactions Analysis

The compound is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a molecular weight of 234.70 .

Scientific Research Applications

Heterocyclic N-oxide Derivatives in Drug Development

Heterocyclic N-oxide derivatives, which include pyridine and related structures, have been recognized for their utility as synthetic intermediates and their biological significance. These compounds serve vital roles in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. Heterocyclic N-oxides have shown potential in anticancer, antibacterial, and anti-inflammatory applications, making them central to advanced chemistry and drug development research (Li et al., 2019).

Variability in Heterocyclic Chemistry

The chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds demonstrates the extensive variability and potential in drug discovery and other scientific applications. These compounds are known for their diverse properties, including spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities. This variability suggests a rich area for exploration in synthesizing new analogues with potential scientific applications (Boča et al., 2011).

Functional Chemical Groups in CNS Drug Synthesis

Research indicates that heterocycles containing nitrogen, sulfur, and oxygen are significant for synthesizing compounds with central nervous system (CNS) activity. This includes compounds that form pyridine rings, which are part of a larger class of organic compounds essential for developing new CNS drugs. These functional groups serve as lead molecules for synthesizing compounds with effects ranging from depression and euphoria to convulsion, highlighting the importance of such structures in medicinal chemistry (Saganuwan, 2017).

Pyrimidine Derivatives in Optical Sensors

Pyrimidine and its derivatives, closely related to the pyridine motif, have been employed as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. These compounds have numerous biological and medicinal applications, showcasing their versatility in organic synthesis and potential for developing new sensing technologies (Jindal & Kaur, 2021).

properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S.2ClH/c7-6-9-4-1-2-8-3-5(4)10-6;;/h8H,1-3H2,(H2,7,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXVWJONYVJIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743197
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17899-47-7
Record name 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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